Pyronine B
Overview
Description
Pyronine B is a synthetic dye belonging to the xanthene class of dyes. It is known for its vibrant red color and is commonly used in biological staining and fluorescence microscopy. The molecular formula of this compound is C21H27ClN2O, and it has a molecular weight of 358.91 g/mol .
Mechanism of Action
Target of Action
Pyronine B is a fluorophore with low relative fluorophore brightness and a small hydrophobic (SH) protein channel inhibitor . It is primarily used for staining bacteria and mycobacteria and in the spectrophotometric determination of ultra-trace ruthenium .
Mode of Action
The mode of action of this compound is primarily through its interaction with its targets, which results in changes in the fluorescence properties of the compound. The rate constants of radiation and non-radiation processes (k f and k ic) were calculated to elucidate the structural effect on the fluorescence mechanism . The data for each compound are compared with that of the corresponding rhodamine dye .
Biochemical Pathways
This compound is a structural analogue of rhodamine dyes . Its main difference from a corresponding rhodamine is the absence of a carboxyphenyl moiety . They are the chromophores and fluorophores of rhodamine dyes responsible for the strong light absorption and fluorescence emission in the visible region .
Pharmacokinetics
It is known that the compound forms labile complexes with beta- and gamma-cyclodextrins (βcd and γcd) in water . These complexes are formed through a fast step to form a 1:1 complex, which is followed by the slower formation of the 2:1 complex, in which this compound dimerises .
Result of Action
The result of this compound’s action is primarily observed in its fluorescence properties. The fluorescence spectra, fluorescence quantum yield, and fluorescence lifetime of this compound in aqueous and organic solvents were measured by steady-state fluorescence, time-correlated single-photon counting, and electronic absorption methods .
Action Environment
The action of this compound is influenced by environmental factors such as the presence of solvents. For instance, ethanol is the solvent in which all five compounds exhibit the longest lifetime and highest fluorescence quantum yield . Moreover, the presence of beta- and gamma-cyclodextrins (βCD and γCD) in water also affects the formation of complexes with this compound .
Biochemical Analysis
Biochemical Properties
Pyronine B interacts with various biomolecules in its role as a staining agent. It is particularly known for its interaction with nucleic acids, where it is used in the methyl green-pyronin method for differential coloration . The nature of these interactions is primarily electrostatic, with the cationic dye binding to the negatively charged phosphate backbone of nucleic acids .
Cellular Effects
The effects of this compound on cells are primarily observed in the context of staining procedures. The dye can bind to nucleic acids within the cell, allowing for the visualization of these structures under a microscope
Molecular Mechanism
The molecular mechanism of this compound primarily involves its interaction with nucleic acids. The cationic dye binds to the negatively charged phosphate groups of nucleic acids, allowing it to stain these structures for visualization
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are largely related to its stability and degradation over time. According to one source, this compound is soluble in water and can be stored under desiccating conditions for up to 12 months
Metabolic Pathways
It is known that this compound can interact with nucleic acids
Transport and Distribution
The transport and distribution of this compound within cells and tissues are primarily related to its role as a staining agent. The dye is known to bind to nucleic acids, which can influence its localization within the cell
Subcellular Localization
The subcellular localization of this compound is primarily associated with nucleic acids, given its role as a staining agent
Preparation Methods
Synthetic Routes and Reaction Conditions
Pyronine B can be synthesized through a series of chemical reactions involving the condensation of phthalic anhydride with resorcinol, followed by alkylation with diethylamine. The reaction conditions typically involve heating the reactants in the presence of a catalyst such as zinc chloride .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction pathways as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
Pyronine B undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced to form leuco compounds, which are colorless.
Substitution: This compound can undergo substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, often under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce leuco dyes .
Scientific Research Applications
Pyronine B has a wide range of applications in scientific research:
Chemistry: It is used as a pH indicator and in redox reactions.
Biology: this compound is commonly used for staining RNA and DNA in cells, making it valuable in histology and cytology.
Medicine: It is used in diagnostic procedures to stain tissues and cells for microscopic examination.
Industry: This compound is used in the textile industry for dyeing fabrics and in the production of colored inks
Comparison with Similar Compounds
Similar Compounds
Pyronine Y: Similar to Pyronine B but with different alkyl groups.
Acridine Red: Another xanthene dye with similar fluorescence properties.
Uniqueness
This compound is unique in its strong affinity for RNA, making it particularly useful for staining RNA in biological samples. Its fluorescence properties also make it a valuable tool in various imaging techniques .
Properties
IUPAC Name |
[6-(diethylamino)xanthen-3-ylidene]-diethylazanium;chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N2O.ClH/c1-5-22(6-2)18-11-9-16-13-17-10-12-19(23(7-3)8-4)15-21(17)24-20(16)14-18;/h9-15H,5-8H2,1-4H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXZRDVVUVDYSCQ-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C3C=CC(=[N+](CC)CC)C=C3O2.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
62669-69-6 (perchlorate) | |
Record name | Pyronine B | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002150483 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1062209 | |
Record name | Pyronine B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1062209 | |
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Molecular Weight |
358.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Green needles; [Amresco MSDS] | |
Record name | Pyronine B | |
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CAS No. |
2150-48-3 | |
Record name | Pyronine B | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2150-48-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Pyronine B | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002150483 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PYRONINE B | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44690 | |
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Record name | Xanthylium, 3,6-bis(diethylamino)-, chloride (1:1) | |
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Record name | Pyronine B | |
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Record name | 3,6-bis(diethylamino)xanthylium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.755 | |
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Record name | PYRONINE B | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N3P889IX5O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Pyronine B?
A1: this compound has a molecular formula of C17H19ClN2O and a molecular weight of 302.80 g/mol. []
Q2: What are the spectroscopic properties of this compound?
A2: this compound exhibits characteristic absorbance and fluorescence spectra. In aqueous solutions, it typically shows an absorbance maximum around 545-550 nm. [] The exact position of the absorbance and emission maxima can be influenced by factors such as solvent polarity, pH, and the presence of complexing agents. [, ]
Q3: How does this compound interact with cyclodextrins?
A3: this compound forms inclusion complexes with cyclodextrins, particularly β-cyclodextrin (βCD) and γ-cyclodextrin (γCD). This interaction is driven by hydrophobic forces and can lead to changes in the spectroscopic properties of this compound, such as shifts in absorbance and fluorescence maxima, as well as changes in fluorescence intensity. [, , ]
Q4: Can this compound be incorporated into polymer films?
A4: Yes, this compound can be incorporated into polymer films, such as cellulose diacetate and polyvinyl alcohol. The presence of plasticizers in these films can impact the oxygen permeability and, consequently, the fluorescence properties of incorporated this compound. []
Q5: How is this compound used in analytical chemistry?
A5: this compound acts as a spectroscopic probe in various analytical applications. It is used in the determination of compounds like glucose [], artemisinin [, ], vanadium [], nitrite [], chondroitin sulfate [], hyaluronic acid [], RNA [], heparin [], and iodide []. These methods rely on the changes in this compound's spectroscopic properties upon interaction with the target analyte or through its involvement in enzyme-catalyzed reactions.
Q6: How is this compound employed in fluorescence-based assays?
A6: this compound serves as a fluorogenic substrate for enzymes like horseradish peroxidase (HRP) and tyrosinase. In the presence of these enzymes and their respective substrates (e.g., hydrogen peroxide, artemisinin), this compound undergoes oxidation, leading to fluorescence quenching. This phenomenon allows for the indirect detection and quantification of the enzyme substrates. [, , ]
Q7: Can this compound be used for metal ion detection?
A7: Yes, this compound forms complexes with certain metal ions, causing changes in its spectroscopic properties. This characteristic has been exploited for the determination of trace amounts of metal ions, such as vanadium, through methods like cloud point extraction coupled with flow injection analysis and fluorescence detection. []
Q8: Does this compound interact with nucleic acids?
A8: this compound exhibits a strong affinity for nucleic acids, particularly DNA and RNA. It can intercalate into the DNA helix, leading to changes in its spectroscopic properties. This interaction forms the basis for several analytical methods for nucleic acid detection and quantification. [, , ]
Q9: How does this compound interact with proteins?
A9: this compound interacts with proteins, such as bovine serum albumin (BSA). The interaction primarily occurs through electrostatic forces, causing fluorescence quenching of BSA. This interaction can be utilized to study protein-ligand binding and conformational changes in proteins. []
Q10: What are some other applications of this compound?
A10: Besides analytical applications, this compound finds use in areas like:
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